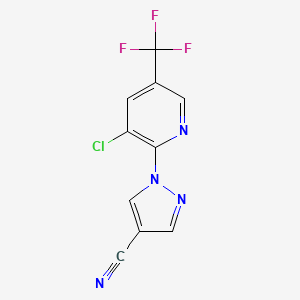
1-(3-クロロ-5-トリフルオロメチル-2-ピリジル)-1H-ピラゾール-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group and the pyrazole ring in its structure makes it an interesting subject for research in organic chemistry, pharmaceuticals, and agrochemicals.
科学的研究の応用
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
作用機序
Target of Action
The compound, also known as 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile, is thought to primarily target spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining cell shape and structure, and are involved in various cellular processes such as cell division and movement .
Mode of Action
It is believed to interact with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction can inhibit the growth of strains that are resistant to other fungicides used to control oomycetes .
Biochemical Pathways
The compound’s interaction with spectrin-like proteins can affect various biochemical pathways. It can influence the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . The exact biochemical pathways and their downstream effects are still under investigation.
Result of Action
The compound’s action on its targets can result in various molecular and cellular effects. It can inhibit the growth of oomycetes, affecting their ability to cause diseases such as late blight of potato . The compound’s action can also influence the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s systemic activity and movement through the xylem can be affected by environmental conditions such as temperature and moisture . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve high yields and purity . This method is advantageous due to its efficiency and scalability.
化学反応の分析
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or amines .
類似化合物との比較
Similar Compounds
3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Shares the trifluoromethyl and chlorine substituents but differs in the ring structure.
1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone: Another compound with similar substituents but a different core structure.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is unique due to its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N4/c11-8-1-7(10(12,13)14)4-16-9(8)18-5-6(2-15)3-17-18/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUANTQFRJVDWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2505975.png)


![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)




![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide](/img/structure/B2505986.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)

